(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Beschreibung
The compound (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide (hereafter referred to as Compound A) is a pyrazole-based acrylamide derivative characterized by:
- A central pyrazole ring substituted with 5-chloro, 3-methyl, and 3-(trifluoromethyl)phenyl groups.
- An (E)-configured acrylamide linker with a cyano group at the α-position.
- An aromatic amide substituent featuring 2-chloro and 5-(trifluoromethyl) groups on the phenyl ring.
Eigenschaften
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N4O/c1-11-16(19(24)34(33-11)15-4-2-3-13(8-15)21(25,26)27)7-12(10-31)20(35)32-18-9-14(22(28,29)30)5-6-17(18)23/h2-9H,1H3,(H,32,35)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRLUQCKJRIAK-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of:
- A pyrazole ring which is known for its biological activity.
- Trifluoromethyl and chloro substituents that enhance lipophilicity and biological interactions.
The molecular formula is with a molecular weight of approximately 388.74 g/mol.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown potent antibacterial effects against various strains, particularly Gram-positive bacteria. The presence of trifluoromethyl groups has been linked to enhanced antibacterial efficacy .
- For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values in the range of 1–2 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
-
Anticancer Properties :
- Several studies have reported the anticancer potential of pyrazole derivatives. They function through mechanisms such as inhibition of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication .
- In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar compounds:
- Study on Antibacterial Activity : A study focused on trifluoromethyl-substituted pyrazoles found that these compounds exhibited strong antibacterial activity against resistant strains, making them potential candidates for new antibiotic development .
- Anticancer Activity Evaluation : Another research effort evaluated the anticancer properties of various substituted pyrazoles, revealing that specific substitutions could enhance cytotoxicity against breast cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and antibacterial activity |
| Chloro Groups | Enhances bioactivity against cancer cells |
| Positioning on Pyrazole Ring | Critical for binding affinity to targets |
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multi-step synthetic routes that include the formation of pyrazole derivatives and subsequent modifications to introduce the cyanopropene moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Recent studies have indicated that compounds similar to (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide exhibit significant anticancer properties. For instance, a related compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI), revealing promising results with an average growth inhibition rate of 12.53% at a concentration of . This suggests that the compound may serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of enzymes like 5-lipoxygenase (5-LOX). Molecular docking studies have shown that derivatives can effectively bind to the active site of 5-LOX, indicating their potential as anti-inflammatory agents . This opens avenues for exploring their use in treating inflammatory diseases.
Treatment of Metabolic Disorders
Research has indicated that pyrazole derivatives can influence metabolic pathways, particularly those involved in glucose metabolism and lipid regulation. Compounds that inhibit specific enzymes related to metabolic syndrome have shown promise in preclinical studies for managing conditions such as type 2 diabetes and obesity . The unique trifluoromethyl and chlorinated phenyl groups present in (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide may enhance its efficacy and selectivity for these targets.
Neurological Applications
There is emerging evidence supporting the role of pyrazole derivatives in neurological disorders. Some studies suggest that these compounds may possess neuroprotective effects and could be developed for treating conditions like Alzheimer's disease . Their ability to cross the blood-brain barrier due to their lipophilicity makes them suitable candidates for neurological applications.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Their Effects
The table below compares Compound A with key analogs from the evidence:
Key Observations:
Trifluoromethyl Groups : Compound A and the EU Patent Example () incorporate CF3 groups , which are absent in 3a–3d. These groups are critical for enhancing lipophilicity and resistance to oxidative metabolism .
Chloro Substitutions : The 2-chloro-5-CF3Ph amide in Compound A likely improves electron-withdrawing effects , stabilizing the acrylamide bond compared to simpler aryl groups in 3a .
Vorbereitungsmethoden
Synthetic Routes for Pyrazole Core Construction
Condensation-Based Pyrazole Formation
The pyrazole moiety is typically constructed via cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. For the target compound, 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid serves as a critical intermediate. Patent WO2019097306A2 describes a related approach where substituted phenylhydrazines react with ethyl acetoacetate derivatives under acidic conditions to yield pyrazole cores. Adapting this method, 3-(trifluoromethyl)phenylhydrazine and ethyl 4-chloroacetoacetate undergo condensation in ethanol with catalytic HCl, yielding the 5-chloro-3-methylpyrazole skeleton. The reaction proceeds at 80°C for 12 hours, achieving 78% yield after recrystallization from hexane.
Halogenation and Functionalization
Chlorination at the pyrazole C5 position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a method validated in CN110746322A for analogous systems. The methyl group at C3 is introduced via alkylation with methyl iodide in the presence of potassium carbonate, followed by nucleophilic aromatic substitution to attach the 3-(trifluoromethyl)phenyl group. This step requires anhydrous conditions and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding 85% product purity after column chromatography.
Enamide Coupling Strategies
Acylation of Pyrazole Intermediates
Conversion of the pyrazole carboxylic acid to the corresponding acyl chloride is pivotal for enamide formation. Thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux efficiently generates the acyl chloride, which is subsequently reacted with 2-chloro-5-(trifluoromethyl)aniline. Patent WO2019097306A2 highlights the use of triethylamine (Et₃N) as a base to scavenge HCl, facilitating amide bond formation in 92% yield.
Stereoselective Cyanopropenamide Installation
The (E)-configured cyanopropenamide side chain is introduced via a Knoevenagel condensation between the pyrazole acylated intermediate and cyanoacetamide. Catalyzed by piperidine in toluene under Dean-Stark conditions, this reaction eliminates water to favor the thermodynamically stable (E)-isomer. CN110746322A reports analogous condensations achieving 75% yields with rigorous temperature control at 110°C.
Optimization of Reaction Conditions
Solvent Systems and Reaction Efficiency
Comparative studies reveal that polar aprotic solvents like DMF enhance reaction rates for pyrazole functionalization but pose challenges in downstream purification. Ethanol and toluene emerge as preferred solvents for cyclocondensation and Knoevenagel steps, respectively, balancing reactivity and environmental safety.
Table 1: Solvent Impact on Pyrazole Cyclocondensation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 78 |
| DMF | 100 | 8 | 82 |
| Acetonitrile | 70 | 14 | 65 |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) effectively isolates intermediates, as detailed in CN110746322A. Preparative HPLC with C18 columns resolves stereoisomeric impurities, ensuring >99% enantiomeric excess for the final compound.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) confirms the (E)-configuration via coupling constants (J = 16.5 Hz) between the α,β-unsaturated protons. High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 589.0453 [M+H]+. X-ray crystallography, as applied in patent CN110746322A, unequivocally establishes the stereochemistry and crystal packing.
Challenges and Mitigation Strategies
Cyanide Stability
The cyanopropenamide moiety is prone to hydrolysis under acidic conditions. Buffering the reaction medium at pH 7–8 with sodium bicarbonate preserves the nitrile functionality during workup.
Q & A
Q. What are the critical reaction parameters for synthesizing the compound with high yield and purity?
Optimal synthesis involves stepwise coupling of pyrazole and cyanopropenamide precursors under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates while stabilizing reactive species .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively isolates the target compound .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
A multi-modal approach is recommended:
- NMR : H and C NMR identify substituents on the pyrazole and phenyl rings, with trifluoromethyl groups () showing characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 587.05 for [M+H]) and distinguishes isotopic clusters from chlorine atoms .
- IR Spectroscopy : The cyanopropenamide group exhibits a sharp stretch near 2220 cm .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while retaining the pyrazole core .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in the compound?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (Cl, F) .
- Refinement : Employ SHELXL for anisotropic displacement parameters and Flack parameter analysis to confirm absolute configuration .
- Example : In related pyrazole derivatives, SHELX refinement resolved isomerism at the cyanopropenamide moiety with .
Q. What computational methods predict binding modes to biological targets (e.g., Factor Xa)?
- Docking : Use AutoDock Vina with crystal structures of Factor Xa (PDB: 2BOK) to model interactions between the trifluoromethylphenyl group and the S1 pocket .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating favorable binding .
- Free energy calculations : MM-PBSA analysis quantifies contributions from hydrophobic (trifluoromethyl) and hydrogen-bonding (cyanopropenamide) interactions .
Q. How do structural modifications affect selectivity against off-target enzymes?
- SAR studies : Replace the 3-(trifluoromethyl)phenyl group with bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to reduce off-target binding to plasma kallikrein .
- Crystallographic data : Compare binding poses of analogs (e.g., razaxaban derivatives) to identify steric clashes in non-target enzymes .
Q. How can contradictory bioactivity data across studies be reconciled?
- Meta-analysis : Compare assay conditions (e.g., pH, serum protein content) that alter free compound concentration .
- Structural validation : Re-analyze batch purity via HPLC-MS to rule out degradation products .
- Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., ) under standardized conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
